5,5-Difluoro-2-(iodomethyl)oxane
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Overview
Description
5,5-Difluoro-2-(iodomethyl)oxane is a chemical compound with the molecular formula C6H9F2IO. It is known for its unique chemical structure, which includes both fluorine and iodine atoms attached to an oxane ring. This compound has gained attention in various fields of research due to its potential biological activity and chemical properties .
Preparation Methods
The synthesis of 5,5-Difluoro-2-(iodomethyl)oxane typically involves multiple steps. One common method includes the reaction of fluorinated hydrocarbons with iodine-containing compounds. The reaction conditions often require a well-ventilated environment to avoid health hazards . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
5,5-Difluoro-2-(iodomethyl)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions: Typical reagents include nucleophiles like sodium azide or potassium cyanide, and oxidizing agents like potassium permanganate. Reaction conditions often involve specific solvents and temperatures to optimize yield.
Major Products: Depending on the reagents and conditions, the major products can vary, but they often include substituted oxane derivatives.
Scientific Research Applications
5,5-Difluoro-2-(iodomethyl)oxane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-2-(iodomethyl)oxane involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s stability and reactivity, while the iodine atom can facilitate its incorporation into biological systems. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Comparison with Similar Compounds
5,5-Difluoro-2-(iodomethyl)oxane can be compared with other similar compounds, such as:
5,5-Difluoro-2-(bromomethyl)oxane: Similar structure but with a bromine atom instead of iodine.
5,5-Difluoro-2-(chloromethyl)oxane: Contains a chlorine atom instead of iodine.
5,5-Difluoro-2-(methyl)oxane: Lacks the halogen atom, making it less reactive. The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which can significantly influence its chemical and biological properties.
Properties
IUPAC Name |
5,5-difluoro-2-(iodomethyl)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2IO/c7-6(8)2-1-5(3-9)10-4-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOSXLYWRTUQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1CI)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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